

chemical structure and properties of Meropenem

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Merocil*
Cat. No.: *B121595*

[Get Quote](#)

Meropenem: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species. [1][2] Its stability against many serine-based β -lactamases makes it a critical tool in the treatment of severe and complex infections, particularly those caused by multidrug-resistant pathogens. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of meropenem, tailored for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Stereochemistry

Meropenem is a synthetic, ultra-broad-spectrum, injectable antibiotic of the carbapenem class. Its chemical structure is characterized by a carbapenem core, which consists of a fused β -lactam ring and a five-membered ring containing a double bond.[3]

The IUPAC name for meropenem is (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[3] The molecule possesses six defined stereocenters, contributing to its specific biological activity.[3] A key structural feature is the 1- β -methyl group on the carbapenem nucleus, which confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[2] The pyrrolidine side chain at

position C3 plays a crucial role in its broad spectrum of activity and potent inhibition of penicillin-binding proteins (PBPs).^[3]

Meropenem is commercially available as a trihydrate, a white to pale yellow crystalline powder.
^[4]

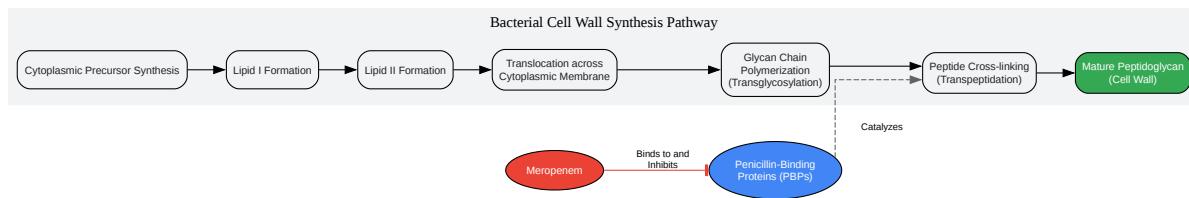
Physicochemical Properties

A summary of the key physicochemical properties of meropenem is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{17}H_{25}N_3O_5S$	[3]
Molecular Weight	383.46 g/mol	[3]
pKa	2.9 (carboxylic acid), 7.4 (pyrrolidine amine)	[5]
Solubility	Sparingly soluble in water (approximately 5 mg/mL in PBS, pH 7.2), very slightly soluble in ethanol, and practically insoluble in acetone and ether.	[6][7]
LogP	-1.39	[8]

Stability: Meropenem's stability in solution is a critical factor for its clinical administration. It is susceptible to hydrolytic degradation of its β -lactam ring.^[5] Stability is influenced by temperature, pH, and the concentration of the solution. Reconstituted solutions are more stable at refrigerated temperatures (2-8 °C) compared to room temperature.^[9] The optimal pH for stability is around 6.0.^[5] Degradation is also more rapid at higher concentrations.^[9]

Pharmacokinetic Properties


The pharmacokinetic profile of meropenem is characterized by its intravenous administration, good tissue penetration, and primary elimination via the kidneys.

Parameter	Value	Reference(s)
Absorption	Administered intravenously, resulting in 100% bioavailability.	[3]
Distribution		
Volume of Distribution (Vd)	15-20 L in adults	[10]
Protein Binding	Approximately 2%	[3]
Metabolism	Metabolized to a single, inactive, open β -lactam ring metabolite.	[8]
Excretion		
Elimination Half-life (t ^{1/2})	Approximately 1 hour in adults with normal renal function.	[3]
Primary Route	Renal excretion, with about 70% of the dose recovered as unchanged drug in the urine.	[8]

Mechanism of Action

Meropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of meropenem is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.^{[2][11]} Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

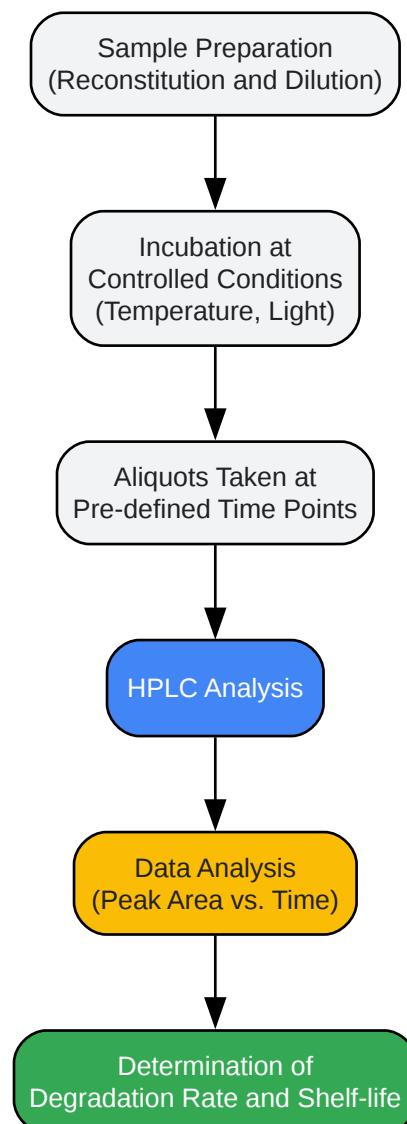
The process of peptidoglycan synthesis and the inhibitory action of meropenem can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Inhibition of Bacterial Cell Wall Synthesis by Meropenem.

Meropenem readily penetrates the outer membrane of Gram-negative bacteria and has a high affinity for multiple PBPs.^[11] In *Escherichia coli* and *Pseudomonas aeruginosa*, it binds most strongly to PBP2 and PBP3, while in *Staphylococcus aureus*, its primary targets are PBP1, PBP2, and PBP4.^{[11][12]} By covalently binding to the active site of these enzymes, meropenem blocks the transpeptidation reaction, which is the final step in cross-linking the peptide side chains of the peptidoglycan strands.^[2] This inhibition leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.

Experimental Protocols


Determination of Physicochemical Properties

Solubility Determination: The solubility of meropenem can be determined using the shake-flask method. An excess amount of meropenem powder is added to a known volume of a specific solvent (e.g., phosphate-buffered saline at a defined pH). The suspension is then agitated in a constant temperature water bath until equilibrium is reached. After equilibration, the suspension is filtered, and the concentration of meropenem in the filtrate is determined by a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).^[12]

pKa Determination by Potentiometric Titration: The acid dissociation constants (pKa) of meropenem can be determined by potentiometric titration. A standard solution of meropenem is prepared in purified water. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter. The titration is also performed with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pKa values are determined from the inflection points of the resulting titration curves.[\[6\]](#)

Stability-Indicating HPLC Method

The chemical stability of meropenem in various solutions can be assessed using a stability-indicating HPLC method. A typical experimental workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for Meropenem Stability Testing using HPLC.

A validated HPLC method for meropenem typically involves the following:

- Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[1][13]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM monosodium phosphate) and an organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to an acidic value (e.g., pH 3.0). A common composition is a ratio of 80:20 (v/v) buffer to methanol.[13]
- Flow Rate: Typically around 1.0 to 1.5 mL/min.[14]
- Detection: UV detection at a wavelength of approximately 298 nm.[13][14]
- Sample Preparation: Meropenem solutions are prepared in the desired diluent at specific concentrations. At various time points, aliquots are withdrawn, diluted if necessary with the mobile phase, and injected into the HPLC system.
- Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are performed by subjecting meropenem solutions to stress conditions such as acid, base, oxidation, heat, and light.[6][14] The method should be able to resolve the intact meropenem peak from any degradation product peaks.

Pharmacokinetic Studies

In Vivo Pharmacokinetic Study in a Rat Model: Pharmacokinetic parameters of meropenem can be evaluated in an animal model, such as Sprague-Dawley rats.

- Animal Preparation: Male Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.
- Dosing: Meropenem is administered intravenously at a specific dose (e.g., 20 mg/kg).[15]
- Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 90, 120, and 180 minutes). Plasma is separated by centrifugation.

- Bioanalysis: Plasma concentrations of meropenem are quantified using a validated bioanalytical method, typically LC-MS/MS or HPLC-UV.[1][3]
 - Sample Preparation for Bioanalysis: Plasma proteins are precipitated using an agent like trichloroacetic acid or acetonitrile.[1][3] The supernatant is then separated and injected into the analytical system.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine parameters such as elimination half-life ($t^{1/2}$), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC).[16]

Determination of Plasma Protein Binding by Ultrafiltration: The extent of meropenem binding to plasma proteins can be determined by ultrafiltration.

- Sample Preparation: Meropenem is spiked into blank plasma at various concentrations.
- Ultrafiltration: The plasma samples are placed in centrifugal ultrafiltration devices with a specific molecular weight cutoff membrane (e.g., 10 kDa). The devices are then centrifuged at a controlled temperature and speed to separate the protein-free ultrafiltrate from the protein-bound drug.
- Analysis: The concentration of meropenem in the ultrafiltrate (unbound drug concentration) and the total concentration in the plasma are determined by a validated analytical method.
- Calculation: The percentage of protein binding is calculated using the formula: % Bound = $[(\text{Total Concentration} - \text{Unbound Concentration}) / \text{Total Concentration}] \times 100$.[17]

Conclusion

Meropenem remains a cornerstone in the management of severe bacterial infections due to its broad spectrum of activity, favorable pharmacokinetic profile, and stability against many β -lactamases. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for its optimal use and for the development of future antibacterial agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of meropenem in plasma by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. wjpls.org [wjpls.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination and pharmacokinetic study of meropenem in rat bile using on-line microdialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. op.niscpr.res.in [op.niscpr.res.in]
- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 16. Defining Exposure Predictors of Meropenem That Are Associated with Improved Survival for Severe Bacterial Infection: A Preclinical PK/PD Study in Sepsis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [chemical structure and properties of Meropenem]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121595#chemical-structure-and-properties-of-meropenem\]](https://www.benchchem.com/product/b121595#chemical-structure-and-properties-of-meropenem)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com